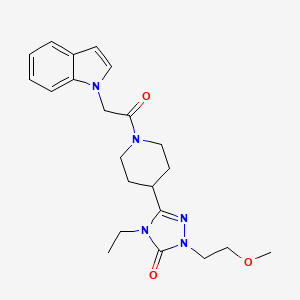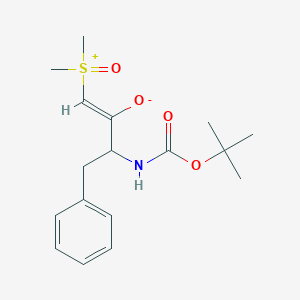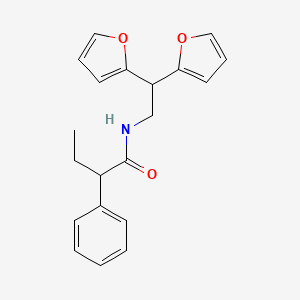
N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide, also known as furamidine or DB75, is a synthetic organic compound with antiparasitic properties. It is a member of the amidine class of compounds, which are known for their broad-spectrum antimicrobial activity. Furamidine has been extensively studied for its potential use in the treatment of various parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis.
作用機序
The exact mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasite. Furamidine is known to bind to the minor groove of DNA, where it disrupts the normal functioning of the parasite's DNA replication machinery. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have a number of biochemical and physiological effects on the parasite. In addition to its effects on DNA synthesis, N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide has been shown to disrupt the parasite's mitochondrial function, leading to a decrease in energy production and ultimately cell death. Furamidine has also been shown to interfere with the parasite's protein synthesis machinery, further contributing to its antiparasitic effects.
実験室実験の利点と制限
Furamidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its antiparasitic properties, making it a valuable tool for researchers studying parasitic diseases. However, N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide does have limitations. It is relatively toxic to mammalian cells, which limits its potential use in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential for use in drug development.
将来の方向性
There are a number of potential future directions for research on N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide. One area of interest is the development of more potent and selective analogs of the compound. Another potential direction is the investigation of N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide's potential use in combination with other antiparasitic drugs, which may enhance its efficacy and reduce the risk of drug resistance. Finally, there is a need for further research to better understand the mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide, which may ultimately lead to the development of more effective treatments for parasitic diseases.
合成法
Furamidine can be synthesized using a variety of methods, including the condensation of 2-furylacetic acid with 2-phenylbutyric acid in the presence of a dehydrating agent such as thionyl chloride. Another common method involves the reaction of 2-furylamine with 2-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with a reagent such as hydrazine hydrate to form the final compound.
科学的研究の応用
Furamidine has been extensively studied for its potential use in the treatment of various parasitic diseases. In particular, it has shown promising results in the treatment of malaria, a disease caused by the Plasmodium parasite that affects millions of people worldwide. Studies have shown that N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide is effective against both the chloroquine-sensitive and chloroquine-resistant strains of the parasite, making it a potentially valuable tool in the fight against drug-resistant malaria.
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-16(15-8-4-3-5-9-15)20(22)21-14-17(18-10-6-12-23-18)19-11-7-13-24-19/h3-13,16-17H,2,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNTVFKYDLSJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
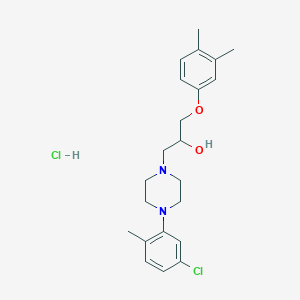
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)
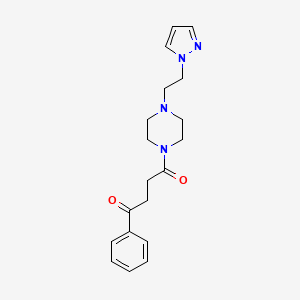
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620433.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)

![N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2620437.png)
![4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2620439.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2620440.png)

